molecular formula C11H14N2 B041174 N-(2-Cyanoethyl)-N-ethylaniline CAS No. 148-87-8

N-(2-Cyanoethyl)-N-ethylaniline

Cat. No.: B041174
CAS No.: 148-87-8
M. Wt: 174.24 g/mol
InChI Key: WYRNRZQRKCXPLA-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-ethylaniline is an organic compound with the molecular formula C11H14N2. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-cyanoethyl group and an ethyl group. This compound is known for its applications in the synthesis of various dyes and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Cyanoethyl)-N-ethylaniline can be synthesized through the reaction of aniline hydrochloride, acrylonitrile, and diethylamine. The reaction is typically carried out in a round-bottomed flask fitted with a reflux condenser and heated at 180°C for 2.5 hours. The product is then extracted and purified through a series of steps involving chloroform and sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted aniline compounds.

Scientific Research Applications

N-(2-Cyanoethyl)-N-ethylaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanoethyl)aniline
  • N,N’-bis-2-cyanoethyl-o-phenylenediamine
  • N,N’-bis-2-cyanoethyl-p-phenylenediamine

Uniqueness

N-(2-Cyanoethyl)-N-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the cyano and ethyl groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

3-(N-ethylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRNRZQRKCXPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044587
Record name 3-[Ethyl(phenyl)amino]propanenitrile
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-87-8
Record name 3-(Ethylphenylamino)propanenitrile
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Record name N-(2-Cyanoethyl)-2-phenylethylamine
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Record name N-(2-Cyanoethyl)-N-ethylaniline
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Record name Propanenitrile, 3-(ethylphenylamino)-
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Record name 3-[Ethyl(phenyl)amino]propanenitrile
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Record name 3-(N-ethylanilino)propiononitrile
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Record name N-(2-CYANOETHYL)-N-ETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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